

Molecular structure and conformation of 5-Methyl-3-heptanone oxime

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Methyl-3-heptanone oxime

Cat. No.: B11959529

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Conformation of **5-Methyl-3-heptanone oxime**

Abstract

5-Methyl-3-heptanone oxime, commercially known as Stemone®, is a significant molecule primarily utilized in the fragrance industry for its powerful, green, and leafy aroma.^{[1][2]} Beyond its olfactory applications, its structure presents a compelling case study in stereoisomerism and conformational flexibility, making it a molecule of interest for researchers in organic synthesis and medicinal chemistry. This guide provides a comprehensive analysis of the molecular structure, stereochemistry, and conformational landscape of **5-Methyl-3-heptanone oxime**. It details robust experimental protocols for its synthesis and characterization using modern spectroscopic and computational techniques, offering a self-validating framework for researchers. The content is designed to bridge theoretical understanding with practical, field-proven insights for professionals in chemical research and drug development.

Foundational Molecular Structure & Stereoisomerism

The systematic IUPAC name for this compound is (5R,3E)-5-methylheptan-3-one oxime and its enantiomer/diastereomers. It is also known by synonyms such as Ethyl 2-methylbutyl ketoxime.^{[3][4]} The core structure consists of a heptane backbone with a methyl group at position 5 and an oxime functional group at position 3. This seemingly simple structure harbors significant

complexity due to the presence of two distinct stereogenic elements: a chiral center and a C=N double bond.

Chirality at the C5 Position

The carbon atom at position 5 is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a $-(CH_2)-C(=NOH)-CH_2CH_3$ group. This gives rise to two possible enantiomers: **(R)-5-methyl-3-heptanone oxime** and **(S)-5-methyl-3-heptanone oxime**.

Geometric Isomerism at the C3=N Bond

The C=N double bond of the oxime functional group restricts rotation, leading to geometric isomerism.^[5]^[6] The isomers are designated as E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together) based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C3 and nitrogen atoms.

- At C3: The ethyl group ($-CH_2CH_3$) has a higher priority than the 2-methylbutyl group ($-CH_2(CH(CH_3)CH_2CH_3)$).
- At Nitrogen: The hydroxyl group ($-OH$) has a higher priority than the lone pair of electrons.

Therefore:

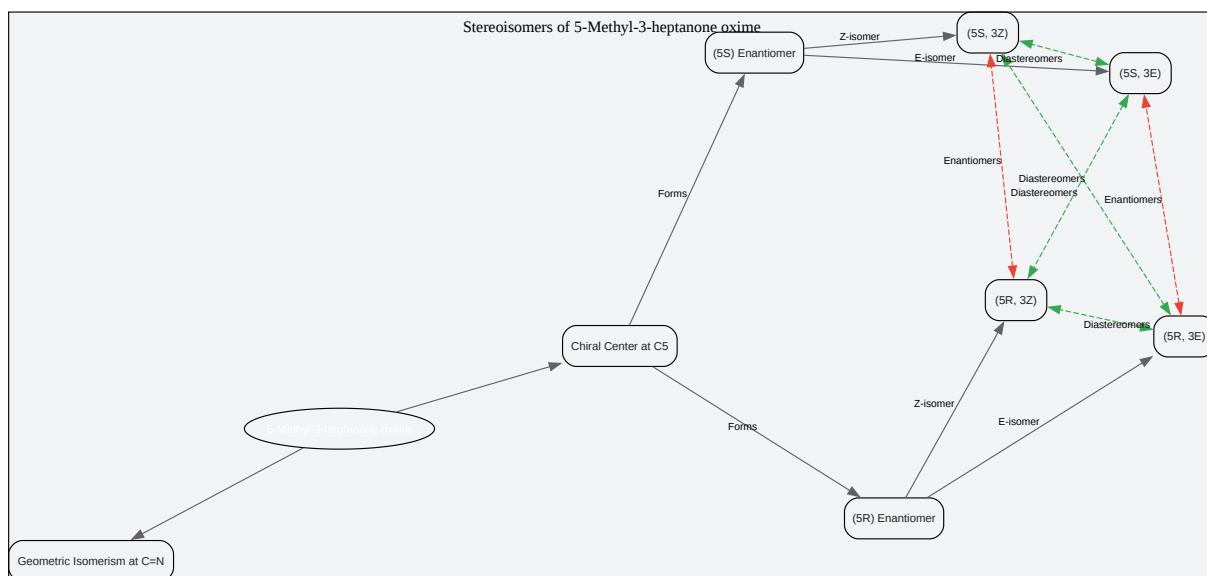
- E-isomer: The higher-priority groups ($-OH$ and the 2-methylbutyl group) are on opposite sides of the C=N double bond.
- Z-isomer: The higher-priority groups ($-OH$ and the 2-methylbutyl group) are on the same side of the C=N double bond.

The interplay between the chiral center and the geometric isomerism results in a total of four possible stereoisomers:

- **(5R, 3E)-5-methyl-3-heptanone oxime**
- **(5S, 3E)-5-methyl-3-heptanone oxime**
- **(5R, 3Z)-5-methyl-3-heptanone oxime**

- (5S, 3Z)-5-methyl-3-heptanone oxime

The E and Z isomers are diastereomers of each other, while the (5R, 3E) and (5S, 3E) isomers, for example, are enantiomers.



[Click to download full resolution via product page](#)

Caption: Logical relationship of the four stereoisomers of **5-Methyl-3-heptanone oxime**.

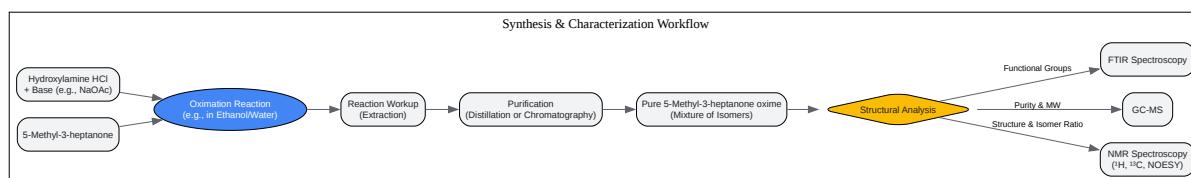
Conformational Analysis

The overall shape and energy of **5-Methyl-3-heptanone oxime** are dictated by the rotation around its sp^3 -hybridized carbon-carbon single bonds. The most significant rotations are around the C3-C4 and C4-C5 bonds, which determine the spatial relationship between the bulky alkyl groups and the oxime moiety.

Computational modeling, such as Density Functional Theory (DFT), is an indispensable tool for exploring this conformational landscape.^[7] Ab initio studies on similar oximes have demonstrated that the relative stability of conformers is governed by a delicate balance of steric hindrance and weak intramolecular interactions.^[8] The lowest energy conformers will adopt staggered arrangements to minimize torsional strain, with a preference for anti-periplanar arrangements of the largest substituents to reduce steric repulsion. For **5-Methyl-3-heptanone oxime**, this means the ethyl and 2-methylbutyl groups will preferentially orient themselves away from each other.

Experimental Synthesis and Structural Elucidation

The synthesis and characterization of **5-Methyl-3-heptanone oxime** require a systematic workflow to ensure product purity and unambiguous structural assignment.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and characterization.

Protocol 1: Synthesis of 5-Methyl-3-heptanone oxime

This protocol describes the standard oximation of the parent ketone. The reaction typically yields a mixture of E and Z isomers, with the ratio being thermodynamically controlled.[\[9\]](#)

Materials:

- 5-Methyl-3-heptanone
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium acetate (NaOAc) or pyridine
- Ethanol (95%)
- Water
- Diethyl ether or Dichloromethane (for extraction)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

- Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water/ethanol co-solvent.
- Reaction Initiation: To the stirring solution, add 5-Methyl-3-heptanone (1.0 equivalent).
- Reaction Conditions: Gently heat the mixture to reflux (approximately 60-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
- Workup: Cool the reaction mixture to room temperature. Remove most of the ethanol using a rotary evaporator. Add deionized water to the residue and transfer to a separatory funnel.

- Extraction: Extract the aqueous layer three times with diethyl ether. The rationale for extraction is to isolate the organic oxime product from the inorganic salts and residual reagents.
- Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO_4 . Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude oxime as a colorless to pale yellow oil.[\[1\]](#)
- Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final product.

Protocol 2: Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity of the product and, most importantly, for differentiating the E and Z isomers.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for distinguishing geometric isomers of oximes in solution.[\[10\]](#)[\[11\]](#) The chemical shift of protons and carbons near the C=N bond is highly sensitive to the orientation of the hydroxyl group.

- Sample Preparation: Prepare a solution of the purified oxime (5-10 mg) in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard NMR tube.
- 1D NMR Acquisition:
 - ^1H NMR: Acquire a standard proton NMR spectrum. For the Z-isomer, the protons on the C4 methylene group are expected to be shielded (shifted upfield) due to their proximity to the hydroxyl group's lone pairs, compared to the E-isomer.
 - ^{13}C NMR: Acquire a proton-decoupled ^{13}C NMR spectrum. The chemical shift of C4 will similarly be affected by the isomer geometry.[\[10\]](#)
- 2D NMR for Unambiguous Assignment (Key Step):
 - NOESY/ROESY: This is the definitive experiment for assigning E/Z geometry. Acquire a 2D NOESY or ROESY spectrum.

- Causality: This experiment detects correlations between protons that are close in space (< 5 Å). For the E-isomer, a nuclear Overhauser effect (NOE) cross-peak will be observed between the oxime -OH proton and the protons on the C4 methylene group. For the Z-isomer, an NOE is expected between the -OH proton and the protons on the C2 methylene group of the ethyl substituent.[\[12\]](#) The presence or absence of these key cross-peaks provides irrefutable evidence of the geometry.

B. Gas Chromatography-Mass Spectrometry (GC-MS):

- Purpose: To confirm the molecular weight and assess the purity of the sample.
- Procedure: Inject a dilute solution of the oxime into the GC-MS.
- Expected Result: The mass spectrum should show a molecular ion peak $[M]^+$ corresponding to the molecular weight of 143.23 g/mol. The gas chromatogram will indicate the purity and may even show partial or full separation of the E and Z isomers.

C. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Purpose: To confirm the presence of key functional groups.
- Procedure: Acquire an IR spectrum of the neat oil.
- Expected Result: Look for characteristic absorption bands: a broad O-H stretch (~3100-3500 cm^{-1}), a C=N stretch (~1650 cm^{-1}), and C-H stretching bands (~2850-3000 cm^{-1}).

Property	Value	Reference
CAS Number	22457-23-4	[13] [14]
Molecular Formula	C ₈ H ₁₇ NO	[13] [15]
Molecular Weight	143.23 g/mol	[3] [13]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	70 °C @ 0.7 Torr	[15]
Odor	Green, leafy	[1]

Table 1: Physicochemical properties of 5-Methyl-3-heptanone oxime.

Protocol 3: Computational Modeling for Conformation and Spectra Prediction

Computational chemistry provides a powerful, predictive framework to complement experimental data. It can be used to determine the lowest energy conformations and to predict NMR chemical shifts, which can then be compared with experimental values to confirm structural assignments.[\[12\]](#)

Software: Gaussian, ORCA, or similar quantum chemistry package.

Workflow:

- Structure Building: Build the four stereoisomers (5R, 3E), (5S, 3E), (5R, 3Z), and (5S, 3Z) in a molecular editor.
- Conformational Search: For each isomer, perform a systematic or stochastic conformational search using a low-cost method (e.g., molecular mechanics with an MMFF94 force field) to identify low-energy conformers.
- Geometry Optimization: Take the lowest energy conformers (e.g., all within 5 kcal/mol of the minimum) and perform full geometry optimization using a more accurate method, such as

Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. This step refines the molecular structure to find the true energy minima.

- Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain Gibbs free energies for calculating relative population at a given temperature.
- NMR Prediction: For the lowest energy conformer of each isomer, perform an NMR shielding calculation using a method like GIAO (Gauge-Including Atomic Orbital) with a larger basis set (e.g., 6-311+G(2d,p)) and an appropriate solvent model (e.g., PCM for chloroform).
- Data Analysis: Convert the calculated absolute shieldings to chemical shifts by referencing against a standard like Tetramethylsilane (TMS), calculated at the same level of theory. Compare the predicted ¹H and ¹³C chemical shifts for the E and Z isomers with the experimental data obtained in Protocol 2. This comparison provides a powerful validation of the experimental assignment.

Applications in Research and Industry

- Fragrance Industry: The primary application of **5-Methyl-3-heptanone oxime** (as Stemone®) is in perfumery, where it imparts a fresh, natural green note to compositions.[\[1\]](#) [\[13\]](#)[\[16\]](#)
- Organic Synthesis: As with other oximes, it can serve as a precursor for various chemical transformations, such as the Beckmann rearrangement to produce amides or as a protecting group for the parent ketone.
- Drug Development: While this specific molecule is not a known therapeutic, the oxime functional group is a critical pharmacophore in several drugs and is particularly famous for its role in acetylcholinesterase reactivators, which are used as antidotes for organophosphate nerve agent poisoning.[\[17\]](#) Understanding the stereochemistry and conformation of model oximes like **5-Methyl-3-heptanone oxime** provides fundamental insights applicable to the design of more complex, biologically active molecules. Studies have also been conducted on its genotoxicity, which was found to be negative, providing important safety data.[\[18\]](#)

Conclusion

5-Methyl-3-heptanone oxime serves as an exemplary model for understanding the fundamental principles of stereochemistry and conformational analysis in acyclic systems. Its four distinct stereoisomers arise from the combination of a single chiral center and the restricted rotation of a C=N double bond. A synergistic approach combining chemical synthesis with advanced analytical techniques—particularly 2D NMR spectroscopy—and computational modeling provides a robust and self-validating methodology for its complete structural characterization. The detailed protocols and theoretical framework presented in this guide offer researchers a comprehensive resource for investigating this molecule and applying these principles to more complex systems in materials science and drug discovery.

References

- Desiraju, G. R., & Vittal, J. J. (2013). Structural Chemistry of Oximes. *Crystal Growth & Design*, 13(7), 2763-2773. [\[Link\]](#)
- Hawkes, G. E., Herwig, K., & Roberts, J. D. (1972). ¹³C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the ¹³C Chemical Shifts of Acetoxime. *Canadian Journal of Chemistry*, 50(12), 1956-1960. [\[Link\]](#)
- Pérez-Ticas, J., et al. (2016). 1,2-Diaryl(3-pyridyl)ethanone Oximes. Intermolecular Hydrogen Bonding Networks Revealed by X-ray Diffraction. *Molecules*, 21(9), 1188. [\[Link\]](#)
- Various Authors. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids.
- Sinko, G. (2023). Modeling of a near-attack conformation of oxime in phosphorylated acetylcholinesterase via a reactivation product, a phosphorylated oxime. *Chemico-Biological Interactions*, 383, 110656. [\[Link\]](#)
- Sirin, U., & Balazs, A. C. (2018). A DFT-based mechanistic study on the formation of oximes.
- Karabatsos, G. J., & Taller, R. A. (1968). Oxime hydrochlorides. IV. Nuclear magnetic resonance studies of the stereochemistry of 2-substituted cyclohexanone oximes and their hydrochlorides. Conformation change caused by protonation and hydrogen bonding. *Journal of the American Chemical Society*, 90(14), 3868-3872. [\[Link\]](#)
- Kiryutkin, K. S., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. *Pharmaceutics*, 15(7), 1802. [\[Link\]](#)
- AdiChemistry. (n.d.). Geometrical Isomerism in Oximes. AdiChemistry. [\[Link\]](#)
- Phillips, W. D. (1959). A Nuclear Magnetic Resonance Study of syn-anti Isomerism in Ketoximes. *Journal of the American Chemical Society*, 81(18), 4878-4881. [\[Link\]](#)
- Sarthaks eConnect. (2020). Explain the stereochemistry of oximes. Sarthaks eConnect. [\[Link\]](#)
- Gawley, R. E., & Aubé, J. (1996). Configurational and conformational preferences in oximes and oxime carbanions. Ab initio study of the syn effect in reactions of oxyimine enolate

equivalents. *Journal of the American Chemical Society*, 118(39), 9291-9302. [\[Link\]](#)

- PubChem. (n.d.). 3-Methyl-5-heptanone oxime.
- Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS# 22457-23-4. *Food and Chemical Toxicology*, 183, 114272. [\[Link\]](#)
- Wikipedia. (n.d.). 5-Methyl-3-heptanonoim. Wikipedia. [\[Link\]](#)
- Global Substance Registration System. (n.d.). 3-METHYL-5-HEPTANONE OXIME. gsrs.
- US EPA. (n.d.). 3-Heptanone, 5-methyl-, oxime. Substance Details - SRS. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-METHYL-3-HEPTANONE OXIME | 22457-23-4 [chemicalbook.com]
- 2. 5-Methyl-3-heptanonoim – Wikipedia [de.wikipedia.org]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. adichemistry.com [adichemistry.com]
- 6. sarthaks.com [sarthaks.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereoconvergent Synthesis of Ketoximes - SYNFORM - Thieme Chemistry [thieme.de]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 3-Methyl-5-heptanone oxime | C8H17NO | CID 90787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 15. echemi.com [echemi.com]

- 16. 5-methyl-3-heptanone Oxime | 22457-23-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 17. Modeling of a near-attack conformation of oxime in phosphorylated acetylcholinesterase via a reactivation product, a phosphorylated oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [fragrancematerialsafetyresource.elsevier.com](#)
[fragrancematerialsafetyresource.elsevier.com]
- To cite this document: BenchChem. [Molecular structure and conformation of 5-Methyl-3-heptanone oxime]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11959529#molecular-structure-and-conformation-of-5-methyl-3-heptanone-oxime>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com